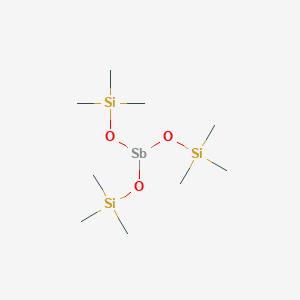

TRIS(TRIMETHYLSILOXY)ANTIMONY

Übersicht

Beschreibung

It is a white to pale yellow crystalline solid that is soluble in organic solvents such as benzene and dimethylformamide . This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

TRIS(TRIMETHYLSILOXY)ANTIMONY is typically synthesized by reacting trimethylsilanol with antimony trioxide in a non-aqueous solvent. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure high purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of antimony trimethylsiloxide involves similar synthetic routes but on a larger scale. The process may include additional purification steps to remove any impurities and ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

Sb(OSiMe₃)₃ undergoes oxidation to form antimony oxides under controlled conditions. Key findings include:

- Reagents : Hydrogen peroxide (H₂O₂) and oxygen (O₂) are common oxidants .

- Products : Antimony trioxide (Sb₂O₃) and pentoxide (Sb₂O₅) are primary products, depending on reaction stoichiometry .

- Mechanism : Oxidative cleavage of Sb–O bonds occurs, releasing trimethylsilanol (Me₃SiOH) as a byproduct .

Oxidation Pathway

Reduction Reactions

Reduction pathways are less common but critical for accessing lower antimony oxidation states:

- Reagents : Sodium borohydride (NaBH₄) or hydrazine derivatives .

- Products : Sb(0) nanoparticles or Sb(III) intermediates, depending on conditions .

- Applications : Useful in synthesizing antimony-containing quantum dots (QDs) via solvothermal methods .

Substitution Reactions

The trimethylsiloxy groups are susceptible to nucleophilic substitution:

- Nucleophiles : Halides (Cl⁻, Br⁻), amines, or thiols .

- Conditions : Reactions proceed in aprotic solvents (e.g., THF) at 60–100°C .

- Example :

Coordination Chemistry

Sb(OSiMe₃)₃ acts as a ligand in metal complexes:

- Metal Centers : Forms stable complexes with transition metals (e.g., Fe, Co) via Sb–O–M bridges .

- Structural Features : Trigonal bipyramidal geometry around Sb in dimeric forms (Figure 1) .

Dimerization in Solid State

| Property | Value |

|---|---|

| Sb–O Bond Length | 2.580 Å (intermolecular) |

| Coordination Geometry | Trigonal bipyramidal |

| Dimer Stability | Enhanced by Van der Waals interactions |

Wissenschaftliche Forschungsanwendungen

Catalysis

Lewis Acid Catalyst

Tris(trimethylsilyl)antimony functions as a Lewis acid catalyst in organic synthesis. Its ability to accept electron pairs enhances the reactivity of substrates in several organic reactions, including:

- Diels-Alder Reactions : This compound facilitates Diels-Alder cycloadditions, which are critical for constructing complex carbon frameworks in organic molecules. The bulky trimethylsilyl groups contribute to its mild Lewis acidity, allowing for gentle activation conditions.

- Metal Complex Formation : Interaction studies have shown that tris(trimethylsilyl)antimony can stabilize metal centers, enhancing their catalytic activity in various transformations. It forms stable complexes with transition metals, which can be leveraged in organic synthesis.

Materials Science

Precursor for Thin Films

Tris(trimethylsilyl)antimony is a promising precursor for antimony-based thin films, particularly through techniques like Atomic Layer Deposition (ALD). These thin films have potential applications in electronics and optoelectronics due to their controllable conductivity and optical properties.

Comparison with Other Compounds

The following table compares tris(trimethylsilyl)antimony with other organometallic compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Tris(trimethylsilyl)amine | (Si(CH₃)₃)₃N | Stable nitrogen fixation intermediate; versatile ligand |

| Tris(trimethylsilyl)silane | (Si(CH₃)₃)₃Si | Used in silicon-based materials; similar silylation properties |

| Tris(phenyl)antimony | (C₆H₅)₃Sb | Exhibits different reactivity due to phenyl groups; used in organic synthesis |

Tris(trimethylsilyl)antimony's combination of silyl and antimony functionalities allows it to participate in reactions that are atypical for either class of compounds alone, enhancing its utility in material science.

Nanotechnology

Quantum Dots Synthesis

Research has indicated that tris(trimethylsilyl)antimony can be utilized as a precursor for the synthesis of antimony-containing quantum dots. These nanostructures have significant implications for optoelectronic devices due to their unique electronic properties and potential for application in photovoltaics and light-emitting diodes .

Case Studies

Study on Thin Film Deposition

A study investigated the use of tris(trimethylsilyl)antimony as a precursor for high-quality antimony oxide thin films. The results demonstrated that films produced exhibited desirable electrical properties, making them suitable for electronic applications. The research highlighted the effectiveness of tris(trimethylsilyl)antimony in achieving uniform deposition and high purity in the resulting films .

Application in Contact Lens Materials

Another case study explored the replacement of fluorinated components in rigid contact lens materials with tris(trimethylsilyl)antimony analogues. Although these analogues showed promise, they lacked sufficient hardness and stability compared to traditional materials, indicating challenges in developing effective non-fluorinated alternatives .

Wirkmechanismus

The mechanism by which antimony trimethylsiloxide exerts its effects involves interactions with molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to various biochemical effects. The compound’s trimethylsiloxy groups play a crucial role in its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Antimony trioxide (Sb₂O₃): A common antimony compound used in flame retardants and as a catalyst.

Antimony pentoxide (Sb₂O₅): Used in the production of flame retardants and as an oxidizing agent.

Trimethylsilanol (C₃H₁₀OSi): A precursor in the synthesis of antimony trimethylsiloxide.

Uniqueness

TRIS(TRIMETHYLSILOXY)ANTIMONY is unique due to its combination of antimony and trimethylsiloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized chemical reactions and industrial applications where other antimony compounds may not be as effective .

Biologische Aktivität

TRIS(TRIMETHYLSILOXY)ANTIMONY (CAS Number: 194033-87-9) is a compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is characterized as a white to pale yellow crystalline solid, soluble in organic solvents such as benzene and dimethylformamide. It is synthesized through the reaction of trimethylsilanol with antimony trioxide under controlled conditions to ensure high purity and yield. The compound's unique structure, featuring trimethylsiloxy groups, contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interactions with molecular targets within biological systems. It can influence enzyme activity and protein interactions, leading to various biochemical effects. The trimethylsiloxy groups enhance the compound's solubility and reactivity, allowing it to participate in chemical reactions that may affect biological pathways.

Biological Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for different pathogens have been determined, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria .

2. Anticancer Potential

The compound is also under investigation for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific biochemical pathways. The exact mechanism remains an area of active research, with ongoing studies aimed at elucidating how this compound interacts with cancer cell metabolism and signaling pathways .

3. Industrial Applications

Beyond its biological significance, this compound is utilized in various industrial applications, including as a catalyst in organic synthesis and as an additive in specialty materials. Its ability to facilitate chemical reactions makes it valuable in the production of organoantimony compounds and other materials.

Research Findings

Recent studies have focused on the environmental impact and bioaccumulation potential of this compound, particularly in aquatic ecosystems. Research has shown that compounds like this compound can accumulate in marine organisms, raising concerns about their ecological effects .

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound revealed significant inhibitory effects against several bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 62.5 |

These findings underscore the compound's potential utility in developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

tris(trimethylsilyl) stiborite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H9OSi.Sb/c3*1-5(2,3)4;/h3*1-3H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSQIFOPOPWGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Sb](O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27O3SbSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901102985 | |

| Record name | Tris(trimethylsiloxy)antimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194033-87-9 | |

| Record name | Tris(trimethylsiloxy)antimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.